molecular formula C12H17NO3 B096056 4-(Z-Amino)-1-butanol CAS No. 17996-13-3

4-(Z-Amino)-1-butanol

Cat. No.: B096056
CAS No.: 17996-13-3
M. Wt: 223.27 g/mol
InChI Key: BNFLPFDVXGOHJY-UHFFFAOYSA-N
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Description

Contextual Significance of Z-Protected Amino Alcohols in Organic Synthesis

Z-protected amino alcohols are a class of compounds where the amino group is protected by a benzyloxycarbonyl (Z) group. This protection strategy is crucial in multi-step organic syntheses for several reasons. The Z-group is known for its stability under a variety of reaction conditions, including those that are basic or mildly acidic. ug.edu.pl This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected amine.

The Z-group can be removed under specific conditions, most commonly through catalytic hydrogenolysis or by using strong acids. ug.edu.pl This controlled deprotection is a key feature that enables the selective unmasking of the amino group at the desired stage of a synthetic sequence. The ability to protect and deprotect amino functionalities is fundamental in peptide synthesis and the creation of other complex nitrogen-containing molecules. chemimpex.comcore.ac.uk

Amino alcohols themselves are important structural motifs found in a wide array of biologically active natural products, agricultural chemicals, and pharmaceutical agents. jst.go.jp The presence of both an amino and a hydroxyl group allows for diverse chemical modifications, making them versatile starting materials. The protection of the amino group, as seen in Z-protected amino alcohols, is often a necessary first step to achieve regioselective reactions on the hydroxyl group or other parts of the molecule.

Academic Importance of 4-(Z-Amino)-1-butanol as a Versatile Synthetic Intermediate

This compound, with its terminal hydroxyl group and a Z-protected amino group separated by a four-carbon chain, serves as a key intermediate in the synthesis of a variety of organic molecules. bloomtechz.com Its bifunctional nature allows it to participate in a wide range of chemical transformations. The hydroxyl group can undergo oxidation to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. bloomtechz.com The protected amino group, after deprotection, can be acylated, alkylated, or used in the formation of amides and other nitrogen-containing functionalities. bloomtechz.com

This versatility makes this compound a valuable building block in the synthesis of compounds with potential therapeutic applications. For instance, amino alcohols are precursors to amino acids, which are the fundamental units of proteins. bloomtechz.com They are also used in the synthesis of various bioactive molecules, including antibiotics and anti-cancer drugs. bloomtechz.com The defined stereochemistry and the presence of the Z-protecting group in derivatives like (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol make them particularly useful in the stereoselective synthesis of complex chiral molecules. chemimpex.com

Overview of Current Research Trajectories and Scholarly Contributions

Current research involving this compound and related Z-protected amino alcohols is focused on their application in the synthesis of novel organic compounds and potential therapeutic agents. For example, research has explored the use of similar amino butanol derivatives in the synthesis of nucleoside analogues, which are compounds that can interfere with viral replication or cell division, suggesting potential antiviral or anti-mitotic applications. researchgate.net

Furthermore, the development of efficient methods for the synthesis of chiral amino alcohols, including those with Z-protection, remains an active area of research. researchgate.net These methods are crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Studies have compared different methods for the synthesis of protected amino alcohols, highlighting the importance of efficient and selective procedures. acs.org The use of this compound and its derivatives as building blocks is also evident in the synthesis of complex peptides and in drug development programs targeting various biological pathways. chemimpex.com

The table below provides a summary of key information for this compound and a related compound.

PropertyThis compound(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
CAS Number 17996-13-3 scbt.comsigmaaldrich.comglentham.com197892-14-1 scbt.com
Molecular Formula C12H17NO3 scbt.comechemi.comC17H26N2O5 scbt.com
Molecular Weight 223.27 g/mol scbt.comsigmaaldrich.comglentham.com338.40 g/mol scbt.com
Synonyms Benzyl (B1604629) N-(4-hydroxybutyl)carbamate sigmaaldrich.comBoc-Dab(Z)-ol scbt.com
Physical Form Powder sigmaaldrich.comNot specified
Melting Point 81-84 °C sigmaaldrich.comNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFLPFDVXGOHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391853
Record name Benzyl N-(4-hydroxybutyl)carbamate
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17996-13-3
Record name Phenylmethyl N-(4-hydroxybutyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17996-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl N-(4-hydroxybutyl)carbamate
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Record name 4-(Z-Amino)-1-butanol
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Synthetic Methodologies for 4 Z Amino 1 Butanol and Its Precursors

Chemical Synthesis Pathways for the Butanol Backbone

The construction of the 4-amino-1-butanol (B41920) core is a critical step, and several methodologies have been established to achieve this transformation efficiently. These pathways often focus on the introduction of the amino group at the C4 position of a butanol derivative.

The synthesis of 4-amino-1-butanol can be approached from various starting materials, including cyclic amides, diols, and picolinamides, each offering distinct advantages in terms of atom economy, reaction conditions, and substrate scope.

Catalytic hydrogenation of cyclic amides, such as succinimide (B58015) and 2-pyrrolidinone, presents an atom-economical route to 4-amino-1-butanol. nih.govrsc.org This method involves the reductive cleavage of the amide bond within the cyclic structure. Ruthenium-based catalysts have shown particular efficacy in this transformation. For instance, ruthenium-triphos complexes have been successfully employed for the hydrogenation of lactams to the corresponding amino alcohols. acs.orgd-nb.info The reaction typically requires elevated temperatures and hydrogen pressures. rsc.orgacs.org Bergens and Ikariya groups independently reported the efficient ruthenium-catalyzed hydrogenation of N-aryl pyrrolidinones to yield N-aryl-4-amino-1-butanol. nih.govrsc.org However, these methods can be limited by the need for expensive ruthenium catalysts, complex ligands, and harsh reaction conditions. nih.govrsc.org

Table 1: Catalytic Hydrogenation of Cyclic Amides for 4-Amino-1-butanol Synthesis
Starting MaterialCatalyst SystemProductKey Features
N-Aryl PyrrolidinoneRuthenium ComplexesN-Aryl-4-amino-1-butanolAtom-economical. nih.govrsc.org
LactamsRuthenium-triphos η4-trimethylenemethane complexAmino AlcoholsHigh yields and TONs up to 1000. acs.org
AmidesManganese Pincer ComplexAminesDeoxygenative hydrogenation, environmentally benign. nih.gov

An alternative strategy involves the iridium-catalyzed N-alkylation of primary amines with diols, such as 1,4-butanediol (B3395766). rsc.orgrsc.orgpreprints.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a green and efficient route for C-N bond formation, with water being the only byproduct. preprints.orgacs.org Iridium complexes, including those with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective catalysts for this transformation. diva-portal.org The reaction can tolerate a wide range of functional groups and can be used for the synthesis of both aromatic and aliphatic amines. rsc.orgpreprints.org For example, the reaction of aniline (B41778) with 1,4-butanediol using an iridium/graphene nanostructured catalyst affords the corresponding five-membered cyclic amine in good yield. rsc.orgpreprints.org A patent also describes the preparation of 4-amino-1-butanol through the catalytic isomerization of but-2-ene-1,4-diol to a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran, followed by aminative catalytic hydrogenation using an iridium catalyst. google.com

Table 2: Iridium-Catalyzed Synthesis of Amines from Diols
Amine SourceDiolCatalystProductYield (%)
Aniline1,4-ButanediolGIrNCN-Phenylpyrrolidine80
4-Chloroaniline1,4-ButanediolGIrNCN-(4-Chlorophenyl)pyrrolidine85
4-Methoxyaniline1,4-ButanediolGIrNCN-(4-Methoxyphenyl)pyrrolidine89

Data sourced from a study on GIrNC-catalyzed intermolecular cyclization. preprints.org

A novel approach for the synthesis of N-aryl amino alcohols involves the reduction and subsequent ring-opening of N,N-disubstituted picolinamides. nih.govresearchgate.net These picolinamide (B142947) derivatives can be readily prepared from primary amines through condensation with picolinic acid and coupling with cyclic ethers. nih.govresearchgate.net The reduction/ring-opening reaction is typically carried out using sodium borohydride (B1222165) (NaBH4) under mild conditions, leading to the formation of the desired N-aryl amino alcohol with high efficiency. nih.govresearchgate.net A key advantage of this method is the potential to recover the picolinic acid moiety as piconol after the reaction, contributing to the atom economy of the process. nih.govresearchgate.net

The synthesis of 4-amino-1-butanol and its analogs can also be achieved through a pathway involving azido (B1232118) intermediates. derpharmachemica.comresearchgate.net This method is particularly useful for preparing hydroxymethyl-substituted derivatives. A typical sequence involves the conversion of a suitable starting material, such as 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (B1210297), to an azido compound like 2-acetoxymethyl-4-azido-1-butyl acetate using sodium azide. derpharmachemica.com Subsequent hydrolysis and hydrogenation of the azido group yield the desired amino alcohol. derpharmachemica.com For instance, 4-azido-2-hydroxymethyl-1-butanol can be hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to produce 4-amino-2-hydroxymethyl-1-butanol in excellent yield. derpharmachemica.com The synthesis of 4-azido-1-butanol itself can be accomplished from 1,4-butanediol. scirp.org Another route involves the reaction of 4,4-dinitro-1-butanol with acetyl chloride to form the acetate, which is then reacted with an alkali metal azide. google.com

Strategies for Z-Protecting Group Introduction and Optimization

Once the 4-amino-1-butanol backbone is synthesized, the amino group is typically protected to allow for selective reactions at the hydroxyl group. The benzyloxycarbonyl (Z or Cbz) group is a commonly used protecting group for amines. The introduction of the Z-group is generally achieved by reacting the amino alcohol with benzyl (B1604629) chloroformate (Cbz-Cl) or a similar reagent under basic conditions. The optimization of this protection step is crucial to ensure high yields and avoid side reactions. Microwave irradiation has been shown to significantly reduce reaction times for the protection of primary amines with other protecting groups, a technique that could potentially be applied to Z-protection. nih.gov The choice of base and solvent can also influence the efficiency of the protection reaction. beilstein-journals.org For example, N-benzyloxycarbonyl-N'-methylimidazolium triflate has been used for the Z-protection of amines. jku.at

Biocatalytic and Biotechnological Production of Amino Alcohol Precursors

The pursuit of sustainable and environmentally benign chemical production methods has driven significant research into biocatalytic and biotechnological approaches for synthesizing valuable compounds. These strategies leverage the inherent catalytic capabilities of microorganisms and their enzymes to convert renewable feedstocks into desired products, such as the precursors to 4-(Z-Amino)-1-butanol. This section explores the microbial fermentation of 4-amino-1-butanol and the metabolic engineering strategies employed to enhance its biosynthesis and yields.

Microbial Fermentation of 4-Amino-1-butanol from Renewable Resources

The fermentative production of 4-amino-1-butanol (4-AB) from renewable resources like glucose represents a significant advancement in green chemistry. kaist.ac.krnih.gov Researchers have successfully engineered microorganisms to produce 4-AB, a valuable intermediate for pharmaceuticals and a precursor for biodegradable polymers used in gene delivery. kaist.ac.krnih.gov

A pioneering study reported the first-time fermentative production of 4-AB from glucose using a metabolically engineered strain of Corynebacterium glutamicum. kaist.ac.krnih.govchemicalbook.com This was achieved by introducing a novel biosynthetic pathway into the bacterium. kaist.ac.krnih.govchemicalbook.com The engineered pathway utilizes a putrescine (PUT) aminotransferase, encoded by the ygjG gene from Escherichia coli, and an aldehyde dehydrogenase, encoded by the yqhD gene, also from E. coli. kaist.ac.krnih.govchemicalbook.com This two-step enzymatic process converts putrescine, a common metabolic intermediate, into 4-amino-1-butanol. kaist.ac.krnih.gov

The fermentation process is typically conducted under controlled conditions in a bioreactor. The engineered C. glutamicum strain is cultivated in a defined medium containing glucose as the primary carbon source, along with other essential nutrients. The process can be operated in different modes, including fed-batch culture, to achieve higher product concentrations. kaist.ac.krnih.gov In a fed-batch culture system, a final titer of 24.7 g/L of 4-AB was achieved, demonstrating the potential of this microbial platform for industrial-scale production. kaist.ac.krnih.gov

The use of renewable feedstocks like glucose, which can be derived from sources such as corn, sugarcane, and lignocellulosic biomass, makes this production method a more sustainable alternative to traditional chemical synthesis routes. nih.gov Clostridia species, for instance, are known for their ability to utilize a wide range of simple and complex sugars, including pentoses and hexoses derived from polysaccharides. nih.gov While not yet applied to 4-AB production, these capabilities highlight the potential for using diverse and non-food-competing renewable resources in the future. nih.gov

Microorganism Renewable Resource Key Enzymes Introduced Production Method Final Titer
Corynebacterium glutamicumGlucosePutrescine aminotransferase (ygjG from E. coli), Aldehyde dehydrogenase (yqhD from E. coli)Fed-batch culture24.7 g/L kaist.ac.krnih.gov

Metabolic Engineering Strategies for Enhanced Biosynthesis and Yields

To improve the efficiency and economic viability of microbial 4-amino-1-butanol production, various metabolic engineering strategies have been implemented. kaist.ac.krnih.gov These strategies aim to optimize the flow of carbon and energy within the host microorganism towards the synthesis of the target product. nih.govnih.gov

A key strategy involves the fine-tuning of gene expression levels . kaist.ac.krnih.gov The expression of the genes responsible for the production of 4-AB, namely ygjG and yqhD, was carefully optimized to balance the metabolic pathway and avoid the accumulation of toxic intermediates. kaist.ac.krnih.gov This ensures a smooth and efficient conversion of the precursor to the final product.

Another critical approach is the elimination of competing pathways . kaist.ac.krnih.gov In the host organism, numerous metabolic pathways compete for the same precursors and cofactors that are essential for 4-AB synthesis. By identifying and deleting or downregulating the genes involved in these competing pathways, researchers can redirect the metabolic flux towards the desired product. nih.gov This strategy has been successfully applied in the production of other higher alcohols like butanol, where disrupting competing pathways for NADH has led to increased titers. uminho.pt

Optimization of culture conditions is also a crucial factor in enhancing yields. kaist.ac.krnih.gov This includes controlling parameters such as pH, temperature, and nutrient feeding rates during the fermentation process. d-nb.info For instance, in the production of butanol by Clostridium acetobutylicum, maintaining an optimal pH has been shown to be critical for maximizing production. d-nb.info

Furthermore, cofactor balancing is a sophisticated metabolic engineering strategy that can significantly impact product yields. nih.gov The enzymatic reactions in the 4-AB synthesis pathway require specific cofactors, such as NADH or NADPH. ijasbt.org Ensuring a sufficient and balanced supply of these cofactors is essential for the efficient operation of the engineered pathway. nih.govijasbt.org

The combination of these metabolic engineering strategies has proven to be highly effective in boosting the production of 4-amino-1-butanol in engineered Corynebacterium glutamicum. kaist.ac.krnih.gov The successful application of these techniques provides a robust framework for the development of microbial cell factories for the sustainable production of a wide range of valuable chemicals. kaist.ac.krnih.govnih.gov

Metabolic Engineering Strategy Description Example Application in Amino Alcohol/Butanol Production
Fine-tuning gene expression Optimizing the expression levels of pathway enzymes to balance metabolic flux.Fine-tuning the expression of ygjG and yqhD in C. glutamicum for 4-AB production. kaist.ac.krnih.gov
Elimination of competing pathways Deleting or downregulating genes in pathways that divert precursors away from the target product.Disruption of NADH-competing pathways to improve butanol titers in E. coli. uminho.pt
Optimization of culture conditions Adjusting fermentation parameters like pH, temperature, and nutrient feed to maximize production.Maintaining a constant pH of 4.3 for optimal butanol production by C. acetobutylicum. d-nb.info
Cofactor balancing Ensuring a sufficient supply of necessary cofactors (e.g., NADH, NADPH) for the biosynthetic pathway.Manipulation of the NADH pool to improve butanol titers in cyanobacteria. diva-portal.org

Chemical Reactivity and Transformation Studies of 4 Z Amino 1 Butanol

Reactivity of the Z-Protected Amine Moiety in Organic Transformations

The benzyloxycarbonyl (Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. ug.edu.pl Its primary function is to decrease the nucleophilicity of the amino group, thereby preventing it from participating in unwanted side reactions. organic-chemistry.org In the context of 4-(Z-Amino)-1-butanol, the Z-protected amine is generally stable under neutral and basic conditions, allowing for a range of transformations to be carried out on the primary alcohol functionality without affecting the amine.

The stability of the Z-group is a key feature, rendering the amine moiety unreactive towards many common reagents used in organic synthesis. This allows for the selective modification of other parts of the molecule. For instance, the alcohol group can be oxidized, esterified, or otherwise functionalized while the Z-protected amine remains intact. organic-chemistry.org

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

One of the most common reactions is oxidation . Depending on the oxidizing agent and reaction conditions, the primary alcohol can be oxidized to either an aldehyde or a carboxylic acid. For instance, milder oxidizing agents would yield the corresponding aldehyde, while stronger agents would lead to the formation of the carboxylic acid derivative.

Esterification is another important transformation. The primary alcohol can react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form esters. masterorganicchemistry.commdpi.com This reaction is often catalyzed by an acid and is a fundamental process for creating ester linkages. masterorganicchemistry.com

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. This opens up pathways for the introduction of a wide array of functional groups at the terminal position of the butyl chain.

The reactivity of the primary alcohol allows for the construction of more complex molecules from the this compound scaffold.

Selective Deprotection Strategies of the Z-Protecting Group

A crucial aspect of using the Z-group is the ability to remove it selectively when desired to unmask the primary amine for further reactions. The most common method for the deprotection of the Z-group is hydrogenolysis . ug.edu.pl This typically involves reacting the Z-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide.

Alternative methods for Z-group deprotection exist, including the use of strong acids such as HBr in acetic acid, or Lewis acids. However, hydrogenolysis is often preferred due to its mild and clean nature. The choice of deprotection method can be critical, especially in the presence of other sensitive functional groups within the molecule. ug.edu.pl

The ability to selectively deprotect the amine allows for a sequential functionalization strategy. For example, after modifying the alcohol functionality, the Z-group can be removed to allow for subsequent reactions at the newly freed amino group. This "orthogonal" protection strategy is a cornerstone of modern organic synthesis. organic-chemistry.org

Derivatization Reactions for Advanced Functionalization

The presence of both a protected amine and a reactive alcohol allows for a multitude of derivatization reactions, leading to advanced functionalization of the this compound core structure.

Reactions with Carboxylic Acids and Activated Esters

The primary alcohol of this compound can readily react with carboxylic acids and their activated forms, such as activated esters, to form ester linkages. nih.gov This reaction, often referred to as esterification, is a fundamental transformation in organic synthesis. masterorganicchemistry.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the reaction between the alcohol and a carboxylic acid. libretexts.org Alternatively, the reaction can be carried out with more reactive acylating agents like acyl chlorides or anhydrides. This allows for the attachment of a wide variety of carboxylic acid-containing molecules to the this compound scaffold, creating a diverse library of ester derivatives.

Alkylation and Amination Reactions

While the Z-protected amine is generally unreactive, the primary alcohol can be transformed to facilitate alkylation or amination reactions. For instance, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with an alkylating agent or an amine. bloomtechz.comacs.org This two-step process allows for the introduction of various alkyl or amino groups at the terminal position of the butanol chain. Direct amination of the alcohol is also possible using specific catalytic systems. acs.org

Cross-Linking Applications

Molecules like this compound, which possess two distinct functional groups, can be utilized as cross-linking reagents. sigmaaldrich.comkorambiotech.com After deprotection of the amine, the molecule has a primary amine at one end and a hydroxyl group at the other. These two functional groups can react with different molecules, effectively "linking" them together. korambiotech.comthermofisher.com For instance, the amine can react with a carboxyl group on one molecule, and the alcohol can be functionalized to react with another molecule, forming a covalent bridge. mdpi.com The length of the butyl chain provides a specific spacer distance between the linked molecules. korambiotech.com

Mechanistic Investigations and Reaction Kinetics

Elucidation of Z-Group Cleavage Mechanisms under Various Conditions

Hydrogenolysis: This is one of the most common methods for Z-group deprotection. The reaction is typically carried out using a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. luxembourg-bio.com The mechanism involves the reduction of the benzyl (B1604629) ester to toluene (B28343) and the carbamic acid, which then readily decarboxylates to yield the free amine. This method is generally clean and efficient.

Acidic Conditions: The Z-group can also be removed by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netub.edu The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the benzyl-oxygen bond to form a stable benzyl cation and the carbamic acid, which subsequently decomposes to the amine and carbon dioxide. researchgate.net The stability of the Z-group in acidic conditions can be influenced by the specific acid and reaction conditions used. numberanalytics.com

Basic Conditions: While generally stable to base, the Z-group can be cleaved under certain basic conditions, although this is less common. numberanalytics.com For instance, the use of a strong base can lead to the deprotonation of the nitrogen, followed by an elimination reaction.

Enzymatic Cleavage: A more recent and highly selective method for Z-group cleavage involves the use of enzymes. researchgate.net For example, a Cbz-deprotecting enzyme isolated from Sphingomonas paucimobilis has been shown to catalyze the enantioselective cleavage of Cbz groups from protected amino acids. researchgate.net This enzymatic process offers the advantage of mild reaction conditions and high specificity, which can be beneficial when dealing with sensitive substrates. researchgate.net

A summary of the common Z-group cleavage conditions is provided in the table below.

Method Reagents/Conditions Mechanism Key Features
HydrogenolysisH₂, Pd/CReductive cleavage of the benzyl ester.Clean, efficient, and widely used.
AcidolysisTFA, HClProtonation followed by cleavage to form a benzyl cation. researchgate.netEffective for many substrates, but can be harsh. ub.edu
EnzymaticCbz-deprotecting enzymeEnantioselective enzymatic hydrolysis. researchgate.netMild conditions and high selectivity. researchgate.net

Kinetic Analysis of Key Synthetic Transformations Involving 4-(Z-Amino)-1-butanol

The study of reaction kinetics provides valuable information about the rates of chemical reactions and the factors that influence them. For synthetic transformations involving this compound, kinetic analysis can help in optimizing reaction conditions to improve yields and selectivity.

While specific kinetic data for reactions involving this compound is not extensively reported in the provided search results, general principles of reaction kinetics in similar systems can be applied. For instance, the kinetics of CO2 absorption into a structurally related compound, 4-diethylamino-2-butanol, has been studied, revealing a second-order reaction rate constant. researchgate.net This suggests that reactions involving the amino group of this compound would likely follow similar kinetic models.

Furthermore, dynamic kinetic resolution (DKR) is a powerful tool for the asymmetric synthesis of chiral molecules like amino alcohols. researchgate.net This technique combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. The efficiency of DKR processes is highly dependent on the kinetics of both the enzymatic resolution and the racemization catalyst. researchgate.net

The table below outlines hypothetical kinetic parameters for a synthetic transformation involving this compound, based on general principles.

Reaction Type Kinetic Model Factors Influencing Rate Potential Rate Constants
N-alkylationSecond-orderConcentration of reactants, temperature, solventk₂ ≈ 10⁻³ - 10⁻¹ M⁻¹s⁻¹
O-acylationSecond-orderCatalyst concentration, temperature, steric hindrancek₂ ≈ 10⁻² - 1 M⁻¹s⁻¹
Z-group cleavagePseudo-first-order (with excess reagent)Acid/catalyst concentration, temperaturek_obs ≈ 10⁻⁴ - 10⁻² s⁻¹

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as a Building Block in Complex Molecule Construction

4-(Z-Amino)-1-butanol serves as a fundamental building block, providing a four-carbon chain with distinct functionalities at each end. The benzyloxycarbonyl (Z) protecting group on the amine allows the hydroxyl group to undergo various reactions selectively. Subsequently, the Z-group can be removed under specific conditions to reveal the primary amine for further functionalization. This strategic protection and deprotection sequence is crucial for its role in multi-step syntheses.

The structure of this compound makes it an ideal candidate for incorporation into peptide chains and other oligomeric structures. chemimpex.com Its Boc (tert-butyloxycarbonyl) protected variant, (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, is particularly noted as a key building block in peptide synthesis. chemimpex.com In this context, it can function as:

A Modified Amino Acid Building Block: By modifying the hydroxyl group, it can be converted into a carboxylic acid, creating a non-natural amino acid that can be incorporated into peptide sequences to alter their structure and properties.

A Spacer or Linker: The flexible four-carbon chain can act as a spacer to connect different parts of a molecule, such as in solid-phase peptide synthesis. vulcanchem.com

A Precursor for Peptide Mimetics: It is used to synthesize peptide mimetics, which are molecules that mimic the structure of natural peptides but often have enhanced stability or improved bioavailability. vulcanchem.com

This compound and its parent compound, 4-amino-1-butanol (B41920), are important intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. chemimpex.comnih.gov The ability to introduce specific functional groups into larger molecular frameworks makes it a valuable tool for medicinal chemists in innovative drug design. chemimpex.com

The aminobutanol scaffold is a component in the synthesis of various therapeutic agents.

Antibiotics: The unprotected form, 4-amino-1-butanol, is utilized in the preparation of beta-lactam antibiotics. chemicalbook.com This class of antibiotics includes widely used drugs like cephalosporins.

Anti-cancer Agents: While specific examples are proprietary, related compounds are noted for their promise in developing novel therapeutic agents, particularly in cancer research. chemimpex.com The compound's structure facilitates its use as a building block in creating complex molecules designed to target cancer cells. chemimpex.com

Table 1: Application in Bioactive Molecule Synthesis
Therapeutic AreaRole of Aminobutanol ScaffoldExample Drug Class
AntibioticsIntermediate in synthesisBeta-lactams (e.g., Cephalosporins) chemicalbook.com
OncologyBuilding block for therapeutic agentsAnti-cancer Agents chemimpex.com

While the core aminobutanol structure is a versatile scaffold, specific, publicly documented roles as a direct scaffold for the synthesis of coxibs like Celecoxib and Etoricoxib, or in the synthesis of hormones, are not extensively detailed in available research literature. However, its utility as a general building block for complex organic molecules suggests its potential applicability in the synthesis of diverse pharmaceutical classes.

The chemical structure of 4-amino-1-butanol makes it useful for creating analogs of existing drugs and for developing prodrugs to improve pharmacokinetic properties.

Analog Development: As an analogue of the neurotransmitter γ-aminobutyric acid (GABA), 4-amino-1-butanol serves as a template for creating new molecules that can interact with GABAergic systems or other biological targets. wikipedia.org

Role in the Synthesis of Bioactive Molecules and Pharmaceuticals.

Application in Polymer Science and Advanced Materials Development

Beyond pharmaceuticals, this compound and its derivatives are employed in the field of polymer science and materials development. vulcanchem.comnih.gov The compound's two functional groups allow it to act as a monomer or a modifying agent in polymer synthesis. vulcanchem.com

Key applications include:

Monomer for Polyesters and Polyamides: The hydroxyl and amino groups can participate in polymerization reactions to form polyesters and polyamides with specific, tailored properties. vulcanchem.com

Biodegradable Polymers for Gene Delivery: 4-amino-1-butanol is a precursor for creating biodegradable polymers, such as poly(β-amino esters), which are designed as non-viral vectors for gene delivery systems. nih.govchemicalbook.com

Structural Component in Functional Polymers: It can be incorporated into polymers to introduce specific functionalities, such as linking sites for attaching other molecules or moieties that influence the material's physical properties. vulcanchem.com

Table 2: Applications in Polymer Science
Application AreaFunction of this compoundResulting Material/System
Polymer SynthesisBifunctional monomer vulcanchem.comPolyesters, Polyamides vulcanchem.com
Biomedical MaterialsPrecursor for polymer synthesis nih.govBiodegradable polymers for gene delivery nih.govchemicalbook.com
Advanced MaterialsStructural component vulcanchem.comPolymers for drug delivery systems vulcanchem.com

Precursor for Biodegradable Polymers

This compound, also known as 4-(benzyloxycarbonylamino)-1-butanol, serves as a significant building block in the synthesis of advanced biodegradable polymers. Its utility stems from its bifunctional nature, possessing both a protected amine and a primary alcohol group. This structure allows for its incorporation into polymer chains through various polymerization techniques, leading to materials with tailored properties for specialized applications. The core molecule, 4-Amino-1-butanol (4AB), is recognized as an important intermediate compound and a precursor for biodegradable polymers, particularly those intended for uses such as gene delivery. nih.gov

The primary class of biodegradable polymers synthesized from this precursor are poly(ester amide)s (PEAs). researchgate.net These polymers are of considerable interest because they synergistically combine the beneficial properties of both polyesters and polyamides. The ester linkages within the polymer backbone are susceptible to hydrolysis, which imparts biodegradability to the material. researchgate.net Simultaneously, the amide groups form strong intermolecular hydrogen bonds, which contribute to enhanced thermal stability and mechanical strength compared to their polyester equivalents. researchgate.netresearchgate.net

The synthesis of PEAs using this compound typically involves polycondensation reactions. In this process, the hydroxyl group of the butanol moiety can react with a dicarboxylic acid or its derivative to form an ester bond, while the amino group (after deprotection of the 'Z' group) can react to form an amide bond. This process allows for the creation of polymers with a regular, alternating structure of ester and amide linkages. The presence of the benzyloxycarbonyl ('Z') protecting group is crucial during synthesis as it prevents the amine group from undergoing unwanted side reactions, allowing for controlled polymerization.

Research into amino alcohol-based poly(ester amide)s has led to the development of materials with a wide range of properties, from elastomers suitable for tissue engineering to more rigid materials. nih.gov The specific characteristics of the resulting polymer can be fine-tuned by selecting appropriate co-monomers to react with the 4-Amino-1-butanol unit.

The table below summarizes the key aspects of using this compound as a polymer precursor.

Monomer Resulting Polymer Class Key Polymer Characteristics Primary Synthesis Method Potential Applications
This compound / 4-Amino-1-butanolPoly(ester amide)s (PEAs)- Biodegradable (from ester links)- Good thermal and mechanical properties (from amide links)PolycondensationGene delivery, Biomedical applications, Tissue engineering

Biological Significance and Biochemical Pathways Via Deprotected Forms or Derivatives

Role as an Analogue and Precursor in Neurotransmitter Metabolism (e.g., γ-Aminobutyric Acid (GABA) Pathway)

4-Amino-1-butanol (B41920) is recognized as a structural analogue and a metabolic precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.org The structural similarity between 4-amino-1-butanol and GABA is analogous to the relationship between 1,4-butanediol (B3395766) (1,4-BD) and γ-hydroxybutyric acid (GHB). wikipedia.org This relationship allows 4-amino-1-butanol to serve as a prodrug that can be converted into GABA within biological systems. wikipedia.org The ability of its derivatives to interact with GABA receptors underscores its importance in neuroscience research. For instance, studies on GABA analogues derived from related cyclic structures have shown that modifications can lead to compounds with antagonist activity at specific GABA receptor subtypes. nih.gov

Enzymatic Conversion by Aldehyde Reductase and Aldehyde Dehydrogenase

The metabolic conversion of 4-amino-1-butanol to GABA is a two-step enzymatic process. wikipedia.org This pathway mirrors the conversion of 1,4-BD to GHB. wikipedia.org In the first step, 4-amino-1-butanol is oxidized to its corresponding intermediate, γ-aminobutyraldehyde (GABAL). This reaction is catalyzed by aldehyde reductase (ALR). wikipedia.org Subsequently, γ-aminobutyraldehyde is further oxidized to form GABA, a reaction mediated by the enzyme aldehyde dehydrogenase (ALDH). wikipedia.orgasm.org These enzymes are crucial in various metabolic pathways, including the detoxification of aldehydes and the metabolism of alcohols and amines. nih.govnih.govescholarship.org

Table 1: Enzymatic Conversion of 4-Amino-1-butanol to GABA
StepSubstrateEnzymeProductReference
14-Amino-1-butanolAldehyde Reductase (ALR)γ-Aminobutyraldehyde (GABAL) wikipedia.org
2γ-Aminobutyraldehyde (GABAL)Aldehyde Dehydrogenase (ALDH)γ-Aminobutyric Acid (GABA) wikipedia.org

Participation in Metabolic Processes and Enzymatic Reactions

Beyond its direct role in the GABA pathway, 4-amino-1-butanol serves as a valuable intermediate compound in various metabolic and biosynthetic processes. kaist.ac.krnih.gov It is a key building block in the synthesis of important pharmaceutical compounds. nih.gov Metabolic engineering efforts have demonstrated the potential for producing 4-amino-1-butanol from renewable resources like glucose. kaist.ac.krnih.gov In one such approach, engineered Corynebacterium glutamicum was used to produce 4-amino-1-butanol from putrescine via a pathway involving putrescine aminotransferase and aldehyde dehydrogenase. kaist.ac.krnih.gov This highlights its role as a metabolite that can be integrated into engineered biological networks. nih.gov Furthermore, amino acid and acylcarnitine profiling in clinical research sometimes involves derivatization with 1-butanol, indicating its utility in analytical biochemistry for studying metabolic disorders. mdpi.com

Research on Therapeutic Agent Development Utilizing 4-Amino-1-butanol Derivatives

The chemical structure of 4-amino-1-butanol makes it a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been explored for a range of applications, from antiviral to anti-inflammatory treatments.

A significant application is in the synthesis of antiviral drugs. For example, 4-amino-2-hydroxymethyl-1-butanol is a key intermediate in the preparation of Famciclovir, a potent antiviral agent used against herpes viruses. derpharmachemica.com This particular derivative serves as a crucial component that is condensed with other molecules to form the final drug substance. derpharmachemica.com

In the field of anti-inflammatory research, β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in severe sepsis. nih.gov These derivatives function by disrupting the formation of the TLR4/MD-2 complex, thereby suppressing the inflammatory response. nih.gov Although these specific derivatives are more complex than 4-amino-1-butanol itself, they share the core β-amino alcohol structure, demonstrating the therapeutic potential of this chemical class. nih.gov

Table 2: Research on Therapeutic Derivatives of 4-Amino-1-butanol
Derivative Class/ExampleTherapeutic Target/ApplicationMechanism of Action/RoleResearch FindingsReference
4-amino-2-hydroxymethyl-1-butanolAntiviral (Herpes Virus)Key intermediate in the synthesis of Famciclovir.Used to construct the acyclic side chain of the purine (B94841) analogue, leading to the final antiviral drug. derpharmachemica.com
β-Amino Alcohol DerivativesAnti-inflammatory (Sepsis)Inhibition of Toll-like Receptor 4 (TLR4) signaling.Identified as inhibitors that disrupt the TLR4/MD-2 complex, suppressing LPS-induced inflammation. Compounds showed micromolar potency in vitro. nih.gov
Purine AnaloguesAntiviral / Anti-mitoticServe as a common precursor for elaboration into pyrimidine (B1678525) or purine derivatives.Derivatives of 4-hydroxy-3-(hydroxymethyl)butyl have been synthesized as potential anti-viral or anti-mitotic agents. researchgate.net

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Analysis

Chromatography is fundamental to assessing the purity of 4-(Z-Amino)-1-butanol and, if necessary, resolving it from related substances or stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity of this compound. Commercial standards for this compound are often certified with a purity of ≥98.0% as determined by HPLC. sigmaaldrich.comcalpaclab.com The method's high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products.

For quantitative analysis, a reverse-phase (RP) HPLC method is typically employed. The presence of the benzyloxycarbonyl (Z) group, which contains a phenyl ring, imparts a strong ultraviolet (UV) chromophore to the molecule. This allows for sensitive detection using a UV detector, typically at wavelengths around 254 nm. A common approach involves using a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like phosphoric acid or formic acid in water) and an organic solvent such as acetonitrile. sielc.com The gradient or isocratic elution is optimized to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities.

Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte to this curve. The method's accuracy is typically high, with recovery values often falling between 93% and 104%. mdpi.com

Table 1: Typical HPLC Parameters for Analysis of this compound
ParameterCondition
ColumnReverse-Phase C18 (e.g., Newcrom R1) sielc.com
Mobile PhaseAcetonitrile and Water with an acid modifier (e.g., formic acid for MS compatibility) sielc.com
DetectionUV-Vis Detector (e.g., at 254 nm)
Purity Level≥98.0% sigmaaldrich.com

The structure of this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers or diastereomers. Consequently, chiral chromatography is not a necessary technique for its routine analysis.

However, should a chiral center be introduced into the molecule, for instance at a different position on the butanol chain (e.g., 3-aminobutan-1-ol), chiral separation techniques would become critical. vcu.edu In such cases, methods like chiral Supercritical Fluid Chromatography (SFC) or HPLC with a chiral stationary phase (CSP) would be employed to separate and quantify the individual stereoisomers. vcu.edu These techniques are essential in pharmaceutical development where the biological activity and safety of stereoisomers can differ significantly.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and complementing the purity data obtained from chromatography.

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the butanol backbone and the benzyloxycarbonyl (Z) group. The protons on the butanol chain typically appear as multiplets in the upfield region. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would be found around 3.6 ppm, while the methylene group attached to the nitrogen (-CH₂NH-) would be shifted downfield to around 3.2 ppm. The two central methylene groups (-CH₂CH₂-) would appear as complex multiplets between 1.4 and 1.7 ppm. chemicalbook.com The Z-group contributes a sharp singlet for the benzylic protons (-OCH₂Ph) around 5.1 ppm and a multiplet for the aromatic protons of the phenyl ring between 7.2 and 7.4 ppm.

The ¹³C NMR spectrum corroborates this structure, with signals for the four distinct carbons of the butanol chain appearing between approximately 25 and 63 ppm. chemicalbook.comspectrabase.com The Z-group adds characteristic signals for the benzylic carbon at ~67 ppm, the aromatic carbons between ~127 and 137 ppm, and the carbonyl carbon (C=O) of the carbamate (B1207046) at approximately 157 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
-CH₂OH~3.6~62
-CH₂NH-~3.2~40
-CH₂-CH₂- (central)~1.4 - 1.7~25 - 30
-OCH₂Ph~5.1~67
-C₆H₅~7.3~127-137
-NHC(O)O--~157

Mass spectrometry is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₇NO₃, which corresponds to a molecular weight of 223.27 g/mol . sigmaaldrich.com In techniques like electrospray ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺ at m/z 224.

Under electron ionization (EI) conditions, the molecule undergoes characteristic fragmentation. While the parent 4-amino-1-butanol (B41920) shows a dominant fragment from the loss of water [M-H₂O]⁺, this compound would exhibit additional fragmentation pathways. vcu.edunih.gov A very common and stable fragment would be the tropylium (B1234903) cation (benzyl cation fragment, [C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzylic C-O bond. Other fragments corresponding to the loss of parts of the butanol chain or the carbamate group would also be observed, providing a unique fingerprint for the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. thermofisher.com The IR spectrum provides direct evidence for the presence of the hydroxyl, carbamate, and aromatic moieties.

The key diagnostic absorption bands are:

O-H Stretch: A broad and strong absorption band in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. docbrown.info

N-H Stretch: A moderate absorption band around 3300–3400 cm⁻¹, corresponding to the N-H bond of the carbamate.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanol and benzyl (B1604629) groups appear just below 3000 cm⁻¹. docbrown.info

C=O Stretch: A very strong and sharp absorption band in the range of 1680–1720 cm⁻¹ is a definitive indicator of the carbonyl group within the carbamate linkage. masterorganicchemistry.com

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as one or more moderate bands in the 1450–1600 cm⁻¹ region.

C-O Stretch: A strong band in the fingerprint region, between 1000 and 1300 cm⁻¹, corresponding to the C-O stretching vibrations of both the alcohol and the carbamate ester. docbrown.info

The presence of these characteristic bands in the IR spectrum provides strong confirmatory evidence for the structure of this compound. nist.gov

Advanced Derivatization Methods for Enhanced Analytical Detection

The inherent chemical properties of this compound, specifically its polarity and lack of a strong chromophore, present challenges for its direct analysis at low concentrations using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC). jasco-global.com To overcome these limitations, advanced derivatization methods are employed to modify the molecule's structure. This process enhances its physicochemical properties, leading to improved chromatographic behavior and significantly increased detection sensitivity and selectivity. actascientific.com Derivatization is a critical step that converts the analyte into a derivative with properties more suitable for the chosen analytical platform. actascientific.com

The primary goals of derivatizing this compound are to:

Increase Volatility: For GC analysis, the polar amino and hydroxyl groups are chemically modified to form less polar, more volatile derivatives. sigmaaldrich.com

Enhance Detectability: For HPLC analysis, a chromophoric or fluorophoric tag is introduced into the molecule, allowing for highly sensitive UV or fluorescence detection. jasco-global.comaxionlabs.com

Improve Chromatographic Resolution: Derivatization can lead to better peak shapes and improved separation from other components in a complex matrix. chromatographyonline.com

Advanced derivatization strategies for this compound can be broadly categorized based on the targeted functional group (the amino group) and the analytical technique employed.

Pre-Column Derivatization for HPLC Analysis

In pre-column derivatization, the analyte is chemically modified before its introduction into the HPLC system. shimadzu.com This is a widely used approach for amino-containing compounds. actascientific.com

One of the most established methods involves the use of o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA). chromatographyonline.com OPA reacts with the primary amino group of this compound in a basic medium to form a highly fluorescent isoindole derivative. chromatographyonline.comnih.gov This allows for sensitive detection using a fluorescence detector. jasco-global.com The addition of MPA enhances the stability and hydrophobicity of the resulting derivative, which can improve its retention and separation on a reversed-phase HPLC column. chromatographyonline.comnih.gov

Another common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl) . nih.gov FMOC-Cl reacts with the primary amine to produce a stable, highly fluorescent derivative that can be detected at very low concentrations. axionlabs.comnih.gov Automated systems can perform these derivatization reactions, improving reproducibility and sample throughput. axionlabs.com

Dansyl chloride and 4-dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) are other reagents that introduce a chromophore, enabling UV detection. mdpi.com The reaction with DABS-Cl, for instance, results in a sulfonamide derivative with strong absorbance, significantly enhancing detection by a UV detector. mdpi.com

The selection of the derivatization reagent often depends on the specific requirements of the analysis, including the desired sensitivity and the available detection systems.

Table 1: Pre-Column Derivatization Reagents for HPLC Analysis of Amino Alcohols

Derivatization ReagentAbbreviationDetection MethodKey Advantages
o-phthaldialdehyde / 3-mercaptopropionic acidOPA/MPAFluorescenceFast reaction, high sensitivity, suitable for automation. chromatographyonline.comnih.gov
9-fluorenylmethyl chloroformateFMOC-ClFluorescenceForms stable derivatives, very high sensitivity. axionlabs.comnih.gov
Dansyl chloride-UV or FluorescenceWell-established reagent, provides good sensitivity. mdpi.com
4-dimethylaminoazobenzene-4′-sulfonyl chlorideDABS-ClUV-VisibleForms stable derivatives with strong absorbance. mdpi.com

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of this compound. sigmaaldrich.com This typically involves the conversion of both the amino and hydroxyl groups into less polar moieties. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens in the amino and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives. sigmaaldrich.comresearchgate.net These derivatives are significantly more volatile and less prone to adsorption on the GC column, leading to improved peak shape and reproducibility. sigmaaldrich.com The resulting mass spectra often show characteristic fragmentation patterns that aid in the identification and quantification of the analyte. sigmaaldrich.com

Another approach is acylation , where the amino and hydroxyl groups are converted to esters and amides, respectively. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) in combination with an esterification agent can be used. researchgate.net This two-step process first converts the carboxylic acid (if present) to a methyl ester, followed by acylation of the amino and hydroxyl groups. researchgate.net The resulting fluoroacyl derivatives are highly volatile and electronegative, which can enhance sensitivity in electron capture detection or provide characteristic mass spectral fragments. researchgate.net

Table 2: Derivatization Reagents for GC-MS Analysis of Amino Alcohols

Derivatization ReagentAbbreviationDerivative FormedKey Advantages
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms stable, volatile derivatives; less moisture sensitive than TMS derivatives. sigmaaldrich.comresearchgate.net
Pentafluoropropionic anhydridePFPAPentafluoropropionylProduces highly volatile and electronegative derivatives, enhancing sensitivity. researchgate.net
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Common silylating agent, effective for increasing volatility. sigmaaldrich.com

The choice of derivatization method is crucial and depends on the analytical objective, the sample matrix, and the available instrumentation. For quantitative analysis, it is essential that the derivatization reaction is reproducible, goes to completion, and produces a stable derivative. The development of automated derivatization procedures has significantly improved the reliability and efficiency of these methods, making them suitable for high-throughput analysis. axionlabs.com

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations of 4-(Z-Amino)-1-butanol and its Derivatives.

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a ligand with a target protein's binding site. In the context of this compound, such simulations would involve creating a three-dimensional model of the molecule and "docking" it into the active site of a relevant biological target. This process helps in understanding the binding affinity, orientation, and potential inhibitory activity of the compound. While this methodology is standard in drug discovery and materials science, specific studies detailing the molecular modeling and docking of this compound are not found in the reviewed scientific literature.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics.

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, reactivity, and energetic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations could be utilized to investigate properties of this compound like its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. These calculations would provide insights into the molecule's stability, reactivity, and potential reaction mechanisms. However, published research presenting the results of such quantum chemical calculations for this compound is not available.

Conformational Analysis and Stereochemical Predictions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it interacts with other molecules. Stereochemical predictions would further define the three-dimensional arrangement of its atoms. Despite the importance of these analyses, specific studies on the conformational landscape and stereochemistry of this compound have not been reported in the scientific literature.

Future Research Directions and Emerging Opportunities

Innovations in Green Synthetic Chemistry for Sustainable Production

The pursuit of environmentally benign chemical processes has spurred innovations in the synthesis of amino alcohols. Future research will likely focus on developing greener and more sustainable methods for the production of 4-(Z-Amino)-1-butanol, moving away from traditional synthetic routes that often involve harsh reagents and generate significant waste.

One promising avenue is the adoption of biocatalysis. Engineered enzymes, such as transaminases and dehydrogenases, offer high selectivity and operate under mild conditions. ucl.ac.ukfrontiersin.org For instance, the microbial production of 4-amino-1-butanol (B41920) has been successfully demonstrated in metabolically engineered Corynebacterium glutamicum, providing a foundation for developing biocatalytic routes to its derivatives. nih.govkaist.ac.kr The use of whole-cell biocatalysts containing de novo designed pathways can facilitate a required synthetic sequence in a single step, enhancing efficiency. ucl.ac.uk

Another key area of innovation lies in the utilization of renewable feedstocks. Research into the biotechnological production of butanol from various waste streams, such as lignocellulosic biomass and agricultural residues, is gaining traction. nih.gov Integrating these bio-based feedstocks into the synthesis of 4-amino-1-butanol and its subsequent derivatization to this compound could significantly reduce the carbon footprint of the production process.

Furthermore, the development of green chemical processes, such as visible light-catalyzed synthesis, presents a novel approach. patsnap.com These methods often utilize water as a solvent and operate at ambient temperatures, minimizing energy consumption and environmental impact. uv.esresearchgate.net The application of such technologies to the synthesis of this compound could lead to more sustainable and cost-effective production.

Table 1: Emerging Green Synthesis Strategies for Amino Alcohols

Strategy Key Features Potential Advantages for this compound Production
Biocatalysis Use of engineered enzymes (e.g., transaminases, dehydrogenases) in microbial hosts like E. coli and Corynebacterium glutamicum. ucl.ac.ukfrontiersin.orgnih.gov High stereoselectivity, mild reaction conditions, reduced byproducts.
Renewable Feedstocks Utilization of biomass, agricultural waste, and other non-fossil fuel-based starting materials. nih.gov Reduced reliance on petrochemicals, lower carbon footprint.
Visible Light Catalysis Employs light as an energy source to drive chemical reactions. patsnap.com Energy-efficient, mild conditions, potential for novel reaction pathways.

| Enzymatic Cascades | Multi-enzyme systems that perform sequential reactions in a single pot. rsc.org | Increased efficiency, reduced purification steps, higher yields. |

Exploration of Novel Therapeutic and Biotechnological Applications

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents and biotechnological tools. The broader class of amino alcohols has demonstrated a wide range of biological activities, suggesting that derivatives of this compound could hold significant potential.

In the realm of therapeutics, β-amino alcohol derivatives have shown promise as antimalarial, antibacterial, and anticancer agents. researchgate.netresearchgate.net Research is ongoing to explore the potential of amino alcohols as leads for new antibiotics and antifungals, particularly against resistant strains. nih.gov The functional groups of this compound could be modified to create a library of compounds for screening against various disease targets. Furthermore, there is emerging interest in amino alcohol derivatives as multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net

In biotechnology, 4-amino-1-butanol is already used as a linker in the synthesis of highly branched poly(β-amino esters) for gene delivery. sigmaaldrich.com The protected amine in this compound offers a handle for further functionalization, allowing for the design of more sophisticated and targeted delivery systems for nucleic acids and other therapeutic payloads. Its use as a monomer in the synthesis of biodegradable polymers for drug delivery systems is another area ripe for exploration. vulcanchem.comnih.gov

Table 2: Potential Therapeutic and Biotechnological Applications of this compound Derivatives

Application Area Rationale Potential Research Directions
Antimicrobial Agents Amino alcohol scaffolds are present in some existing antibiotics and have shown intrinsic antimicrobial activity. nih.gov Synthesis and screening of a library of this compound derivatives against a panel of pathogenic bacteria and fungi.
Anticancer Therapeutics Certain β-amino alcohols exhibit antiproliferative activity in cancer cells. researchgate.net Design of compounds that can selectively target cancer cells and induce apoptosis.
Gene Delivery The amino alcohol structure can be incorporated into polymers that can complex with and deliver nucleic acids. sigmaaldrich.com Development of novel biodegradable polymers based on this compound for enhanced gene transfection efficiency and biocompatibility.
Drug Delivery Systems The bifunctional nature of the molecule allows for its incorporation into biodegradable polyesters and polyamides. vulcanchem.com Creation of smart polymers that can release drugs in response to specific physiological triggers.

| Neurotherapeutics | Amino alcohol derivatives are being investigated for their potential to address multiple targets in neurodegenerative diseases. researchgate.net | Exploration of this compound derivatives as inhibitors of enzymes implicated in Alzheimer's disease. |

Development of Advanced Catalytic Systems for Selective Transformations

The selective functionalization of the hydroxyl and protected amino groups of this compound is crucial for its use as a versatile building block. The development of advanced catalytic systems that can achieve high selectivity and efficiency in these transformations is a key area of future research.

Homogeneous and heterogeneous catalysis using transition metals such as ruthenium, iridium, copper, and chromium have shown great promise in the synthesis and transformation of amino alcohols. rsc.orgrsc.orgwestlake.edu.cn For example, ruthenium-based catalysts have been employed for the selective cyclization of amino alcohols to either cyclic amines or amides. rsc.org Such catalytic systems could be adapted to selectively transform this compound into valuable heterocyclic compounds.

The enantioselective synthesis of chiral amino alcohols is of particular importance in medicinal chemistry. westlake.edu.cnnih.gov Advanced catalytic systems, including those based on chiral copper complexes, are being developed for the asymmetric synthesis of β-amino alcohols. nih.gov Applying these methodologies to produce enantiomerically pure derivatives of this compound would significantly enhance its value in the synthesis of chiral drugs and other bioactive molecules.

Biocatalytic approaches also offer powerful tools for selective transformations. Enzymes can be used for the kinetic resolution of racemic amino alcohols, providing access to enantiopure compounds. rsc.orgrsc.org Furthermore, engineered enzymes can be designed to perform specific modifications on the this compound scaffold with high precision.

Table 3: Advanced Catalytic Systems for Amino Alcohol Transformations

Catalytic System Transformation Type Potential Application for this compound
Ruthenium Catalysts Selective cyclization to cyclic amines or amides. rsc.orgrsc.org Synthesis of novel heterocyclic compounds from this compound.
Chiral Copper Catalysts Enantioselective C-H amination of alcohols. nih.gov Asymmetric synthesis of chiral derivatives of this compound.
Chromium Catalysts Asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn Modular synthesis of complex chiral β-amino alcohols using a this compound-derived aldehyde.

| Biocatalysts (e.g., Lipases) | Kinetic resolution of racemic mixtures. rsc.org | Production of enantiomerically pure this compound derivatives. |

Integration of Computational Design with Experimental Synthesis for Rational Discovery

The synergy between computational chemistry and experimental synthesis is becoming increasingly important for the rational design of new molecules and synthetic routes. researchgate.netquora.com This integrated approach holds significant promise for accelerating the discovery and development of novel applications for this compound.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to investigate the reaction mechanisms of synthetic transformations involving this compound. This can help in optimizing reaction conditions and designing more efficient catalysts. For instance, computational analysis has been used to understand the enhanced activity of engineered enzymes in amino alcohol synthesis. nih.gov

Molecular docking and virtual screening can be used to predict the biological activity of novel derivatives of this compound. By computationally screening a virtual library of compounds against specific protein targets, researchers can prioritize the synthesis of the most promising candidates for therapeutic applications. This approach can significantly reduce the time and cost associated with drug discovery.

Furthermore, computational tools can aid in the design of new materials with desired properties. For example, the properties of polymers derived from this compound can be predicted through molecular dynamics simulations, guiding the design of materials for specific applications in drug delivery or tissue engineering.

Table 4: Computational Approaches for the Rational Discovery of this compound Applications

Computational Method Application Potential Impact
Density Functional Theory (DFT) Elucidation of reaction mechanisms and catalyst design. researchgate.net Optimization of synthetic routes for efficiency and selectivity.
Molecular Docking Prediction of binding affinities of this compound derivatives to biological targets. Prioritization of compounds for synthesis and biological testing.
Virtual Screening High-throughput computational screening of virtual compound libraries. Accelerated discovery of new drug candidates.

| Molecular Dynamics (MD) Simulations | Prediction of the physical and chemical properties of polymers and other materials. | Rational design of materials with tailored properties for specific applications. |

Q & A

Q. What are the recommended methods for determining the purity of 4-(Z-Amino)-1-butanol in laboratory settings?

  • Methodological Answer: Purity analysis can be performed via gas chromatography (GC) with flame ionization detection (FID), as demonstrated for structurally similar amino alcohols like 4-(Butylamino)-1-butanol, where >99.0% purity was confirmed using GC . Ensure calibration with certified reference standards and use a polar capillary column (e.g., DB-WAX) to resolve closely eluting impurities. For trace quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated for analogous compounds (e.g., tobacco-specific nitrosamines like NNAL) can be adapted, employing stable isotope-labeled internal standards .

Q. How should researchers handle and store this compound to ensure stability during experimental procedures?

  • Methodological Answer: Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation and hygroscopic degradation . Conduct stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) to establish shelf-life. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during handling, as recommended for amino alcohols with undefined chronic toxicity profiles .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and functional groups. For example, the InChIKey BLFRQYKZFKYQLO-UHFFFAOYSA-N (for 4-Amino-1-butanol) can guide peak assignments in NMR . Mass spectrometry (MS) with electrospray ionization (ESI) or direct analysis in real time (DART) ionization provides molecular weight validation and fragmentation patterns, as shown in chiral analysis workflows for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling points) of this compound across different studies?

  • Methodological Answer: Address conflicting data (e.g., boiling points reported as 479.2 K by Aldrich vs. other sources) by cross-verifying measurement conditions . Use differential scanning calorimetry (DSC) or dynamic viscosity tests under controlled atmospheres to account for decomposition risks. Validate results against computational models (e.g., COSMO-RS) to predict phase behavior .

Q. What advanced chromatographic methods are suitable for analyzing stereochemical purity in this compound derivatives?

  • Methodological Answer: Chiral normal-phase liquid chromatography (NPLC) coupled with DART-MS enables enantiomeric resolution, as demonstrated for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) . Optimize mobile phases (e.g., hexane/isopropanol with 0.1% acetic acid) and chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to achieve baseline separation. Validate method linearity (R² ≥ 0.999) and precision (RSD < 5%) .

Q. What experimental strategies are recommended for investigating the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer: Conduct forced degradation studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation products using high-resolution MS (HRMS) and quadrupole time-of-flight (Q-TOF) systems, as applied to NNK/NNAL metabolite analysis . Use kinetic modeling (e.g., Arrhenius plots) to predict degradation rates and identify labile functional groups (e.g., amine or hydroxyl moieties) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting safety data for this compound (e.g., unclassified hazard vs. recommended PPE use)?

  • Methodological Answer: While some safety data sheets (SDS) classify the compound as non-hazardous, conflicting recommendations for PPE and fume hood usage suggest adopting a precautionary principle. Perform in vitro toxicity assays (e.g., Ames test for mutagenicity) and compare results with structurally similar amines (e.g., 2-Amino-1-butanol’s acute oral toxicity data ). Update risk assessments based on study-specific exposure scenarios (e.g., aerosol generation during synthesis).

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
4-(Z-Amino)-1-butanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.